
SB 612111-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SB 612111-d4 Hydrochloride is a potent antagonist of the nociceptin receptor ORL-1. It binds to ORL-1 with high affinity (Ki = 0.33 nM) but has very low affinity for classic opioid receptors. The compound antagonizes the anti-morphine effects of nociceptin and blocks nociceptin-induced thermal hyperalgesia .
Méthodes De Préparation
The synthetic route for SB 612111-d4 Hydrochloride involves several steps. The compound is synthesized by reacting (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
SB 612111-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the piperidinyl and benzocyclohepten moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
- Chemical Structure : SB 612111-d4 Hydrochloride is characterized by its unique structure, which allows it to bind selectively to the nociceptin receptor with a binding affinity (Ki) of 0.33 nM. This selectivity is crucial for its role in research and potential therapeutic applications .
- Mechanism : The compound works by antagonizing the effects of nociceptin, which is involved in pain modulation. By blocking nociceptin-induced thermal hyperalgesia, this compound can potentially alleviate pain without the side effects associated with traditional opioids .
Pain Management Studies
This compound has been utilized in various studies to explore its potential as a non-opioid analgesic. Its ability to antagonize nociceptin's pronociceptive effects positions it as a candidate for developing new pain management therapies, especially for patients with opioid tolerance .
Pharmacological Characterization
Research has demonstrated that SB 612111-d4 is among the most potent nonpeptide antagonists for the nociceptin receptor. Studies conducted on human recombinant NOP receptors have shown that this compound effectively inhibits nociceptin's action, providing insights into nociceptin's role in pain pathways and its interactions with other receptors .
Drug Development
The compound serves as a reference standard in drug discovery, particularly for developing new analgesics that target the nociceptin system. Its unique properties allow researchers to investigate various modifications and their effects on receptor binding and activity, leading to potential new therapeutic agents .
Case Studies and Research Findings
Future Implications
The ongoing research into this compound suggests several promising avenues:
- Therapeutic Development : Given its unique mechanism of action, further studies could lead to new treatments for chronic pain without the risks associated with opioid use.
- Understanding Pain Mechanisms : Continued investigation into how this compound interacts with nociceptin could enhance our understanding of pain pathways and lead to innovative approaches to pain management.
Mécanisme D'action
SB 612111-d4 Hydrochloride exerts its effects by binding to the nociceptin receptor ORL-1 with high affinity. This binding prevents nociceptin from activating the receptor, thereby blocking its effects. The molecular targets involved include the nociceptin receptor and associated signaling pathways. The compound’s antagonistic action on the nociceptin receptor leads to the inhibition of nociceptin-induced thermal hyperalgesia .
Comparaison Avec Des Composés Similaires
SB 612111-d4 Hydrochloride is unique in its high affinity for the nociceptin receptor and low affinity for classic opioid receptors. Similar compounds include:
J-113397: Another nociceptin receptor antagonist but less potent than this compound.
Ro 65-6570 Hydrochloride: A compound with similar receptor affinity but different pharmacological properties.
Naltriben Methanesulfonate Hydrate: An antagonist with broader receptor affinity
This compound stands out due to its selectivity and potency, making it a valuable tool in nociceptin receptor research and potential therapeutic applications.
Propriétés
Numéro CAS |
1346603-08-4 |
---|---|
Formule moléculaire |
C₂₄H₂₆D₄Cl₃NO |
Poids moléculaire |
458.88 |
Synonymes |
(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride; (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.